6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic organic molecule featuring a pyridazin-3-one core substituted with a 2,4-dimethylthiazole group at position 6 and a 2-methylpyrido[3,4-d]pyrimidin-4-yl-piperidinylmethyl moiety at position 2. The pyridazinone core is known for its bioisosteric properties, mimicking adenine in ATP-binding pockets, while the thiazole and pyridopyrimidine moieties likely enhance target binding affinity and selectivity .
Key structural attributes:
- Pyridazin-3-one core: Provides hydrogen-bonding capabilities and planar geometry for interaction with enzymatic active sites.
- 2-Methylpyrido[3,4-d]pyrimidin-4-yl-piperidinylmethyl group: Introduces conformational flexibility and additional hydrogen-bonding/van der Waals interactions.
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7OS/c1-14-22(32-16(3)25-14)19-4-5-21(31)30(28-19)13-17-7-10-29(11-8-17)23-18-6-9-24-12-20(18)26-15(2)27-23/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYJAGQKDKMLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural homology with other pyrido[3,4-d]pyrimidinone derivatives, such as 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) . Below is a comparative analysis:
Functional Differences
- Binding Affinity : The target compound’s thiazole group may improve interactions with hydrophobic kinase pockets compared to 53g’s benzodioxole group, which prioritizes polar interactions.
- Metabolic Stability : The methylpyrido[3,4-d]pyrimidine moiety in the target compound could confer resistance to oxidative metabolism relative to 53g’s pyrazole-ethyl-piperidine linker .
- Selectivity: The rigid pyridazinone core in the target compound may reduce off-target effects compared to the more flexible pyrido[3,4-d]pyrimidinone scaffold in 53g.
Research Findings
- Compound 53g : Demonstrated moderate potency in kinase inhibition assays (IC₅₀ ~50–100 nM) but exhibited improved aqueous solubility due to its benzodioxole substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
